molecular formula C27H21F3N6O2 B2429442 1-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1357866-70-6

1-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2429442
CAS RN: 1357866-70-6
M. Wt: 518.5
InChI Key: ZXNBMBGTCBKREO-UHFFFAOYSA-N
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Description

1-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C27H21F3N6O2 and its molecular weight is 518.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Glycolurils and Analogues Synthesis : Glycolurils and their analogues, sharing structural similarities with the mentioned compound, are synthesized for their applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. These compounds demonstrate a wide range of pharmacologically active properties, including antibacterial, nootropic, and neurotropic effects. The development of new synthetic methods for these compounds remains a significant area of interest due to their broad applicability (Kravchenko et al., 2018).

Antioxidant Activity of Oxadiazole Derivatives : The synthesis of oxadiazole derivatives and their evaluation for antioxidant activity highlights the chemical versatility and potential therapeutic applications of these compounds. Such research underscores the relevance of oxadiazole and imidazolyl groups in the development of compounds with significant biological activities (George et al., 2010).

Applications in Supramolecular Chemistry and Catalysis

Hydroamination Catalyzed by Gold Complexes : The catalytic activity of gold(I) N-heterocyclic carbene complexes in the hydroamination of N-alkenyl ureas demonstrates the compound's potential utility in synthetic chemistry, particularly in the formation of nitrogen heterocycles. This process showcases the utility of similar compounds in facilitating complex chemical transformations (Bender & Widenhoefer, 2006).

Novel Imidazole Derivatives for Bacterial Inhibition : Research into imidazole derivatives, including their synthesis and evaluation against bacterial strains, suggests the potential for developing novel antibacterial agents. These compounds exhibit significant activity against both gram-positive and gram-negative bacteria, highlighting their relevance in addressing antibiotic resistance (Smitha et al., 2018).

properties

IUPAC Name

1-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O2/c1-17-5-9-19(10-6-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-7-11-21(12-8-18)32-26(37)33-22-4-2-3-20(13-22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNBMBGTCBKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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